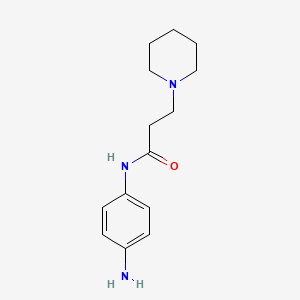

N-(4-aminophenyl)-3-(piperidin-1-yl)propanamide

Description

N-(4-aminophenyl)-3-(piperidin-1-yl)propanamide is a small-molecule compound featuring a propanamide backbone with a piperidine ring and a 4-aminophenyl group. Its synthetic versatility allows for structural modifications to optimize pharmacokinetic and pharmacodynamic properties, as seen in analogs discussed below .

Properties

IUPAC Name |

N-(4-aminophenyl)-3-piperidin-1-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O/c15-12-4-6-13(7-5-12)16-14(18)8-11-17-9-2-1-3-10-17/h4-7H,1-3,8-11,15H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZXUNCAOQFLCBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50388926 | |

| Record name | N-(4-aminophenyl)-3-(piperidin-1-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

738546-03-7 | |

| Record name | N-(4-aminophenyl)-3-(piperidin-1-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminophenyl)-3-(piperidin-1-yl)propanamide typically involves the reaction of 4-aminobenzoyl chloride with 3-(piperidin-1-yl)propanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-aminophenyl)-3-(piperidin-1-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amine.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(4-aminophenyl)-3-(piperidin-1-yl)propanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-aminophenyl)-3-(piperidin-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Key Data Tables

Table 1: Comparison of Piperidine-Containing Propanamide Derivatives

Table 2: Impact of Amine Substitution on Bioactivity

| Amine Moiety | Compound Example | Bioactivity Trend | Rationale |

|---|---|---|---|

| Piperidine | 7a | High potency (2.4 µM) | Optimal hydrophobicity/H-bonding |

| Morpholino | 8b | Moderate potency (4.9 µM) | Increased polarity reduces uptake |

| Azepane | CAS 937607-99-3 | Unknown | Larger ring may hinder target fit |

Research Findings and Implications

- Piperidine Superiority: Piperidine-containing analogs consistently outperform morpholino, pyrrolidine, and azepane derivatives in antibacterial and anticancer assays, likely due to favorable steric and electronic interactions .

- Synthetic Feasibility : High-yield syntheses (e.g., 70.7% for 5d) demonstrate the scaffold's adaptability for hybrid drug development .

- Substituent Effects : Electron-withdrawing groups (e.g., chloro) on the aromatic ring enhance bioactivity, while bulkier substituents may reduce synthetic yields .

Biological Activity

N-(4-aminophenyl)-3-(piperidin-1-yl)propanamide is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including receptors and enzymes. Research indicates that the compound may modulate neurotransmitter systems, potentially influencing pain perception and mood disorders. The precise mechanisms are still under investigation, but the structural features suggest significant interactions with:

- Receptors : Potential binding to neurotransmitter receptors.

- Enzymes : Inhibition or activation of specific enzymatic pathways.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating significant potency.

| Microbial Strain | MIC (mg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.0039 | Strong antibacterial |

| Escherichia coli | 0.025 | Moderate antibacterial |

| Candida albicans | 3.125 | Antifungal |

These findings suggest that the compound could be developed further as a therapeutic agent for treating infections caused by resistant bacterial strains.

Pharmacological Effects

Research has highlighted the potential use of this compound in pharmacology, particularly concerning its analgesic and anxiolytic effects. The compound's interaction with specific receptors involved in pain modulation could make it a candidate for pain management therapies.

Case Studies

- Pain Management : A study investigated the analgesic properties of this compound in animal models. Results indicated a significant reduction in pain response compared to control groups, suggesting its potential as an analgesic agent.

- Antidiabetic Potential : Another study evaluated the compound's effects on glucose metabolism in diabetic models, revealing promising results that indicate its role in enhancing insulin sensitivity and lowering blood glucose levels .

Future Directions

The ongoing research into this compound suggests several potential avenues for future studies:

- Mechanistic Studies : Further investigation into its mechanisms of action at the molecular level.

- Therapeutic Development : Exploration of its efficacy in clinical settings for pain management and antimicrobial therapies.

- Structural Modifications : Synthesis of derivatives to enhance biological activity and reduce side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.